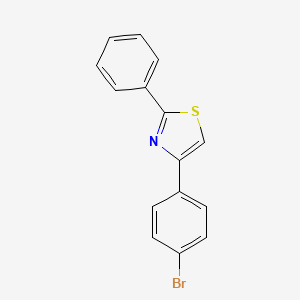

4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of a secondary alcohol derivative through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the molecular structures of synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . A crystal structure of a related compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-(4-Bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro antimicrobial activity and anticancer activity . Another study reported the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

4-(4-Bromophenyl)-2-phenyl-1,3-thiazole derivatives have been synthesized for biological efficacy evaluation. Conventional methods and microwave irradiation are used in the synthesis process, with structures confirmed by IR and NMR spectroscopy (Rodrigues & Bhalekar, 2015).

Hydrogen-Bonding Networks

Studies on 2-amino-4-phenyl-1,3-thiazole derivatives, closely related to 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, reveal insights into their solid-state packing arrays and hydrogen-bonding networks. This research provides valuable information about different packing motifs and hydrogen-bonding interactions (Lynch et al., 2002).

Corrosion Inhibition

The thiazole derivative 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole has been investigated for its corrosion inhibition performance on iron. Quantum chemical and molecular dynamics simulation studies provide insights into the interactions between this molecule and the metal surface, supporting its use as a corrosion inhibitor (Kaya et al., 2016).

Steel Corrosion Inhibition

Further studies on similar compounds in acidic media have been conducted to understand their inhibition activity. Such research aids in the development of effective corrosion inhibitors for steel, emphasizing the potential of thiazole derivatives in industrial applications (Obot et al., 2016).

Antimicrobial Activity

Research on 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole derivatives has demonstrated significant antimicrobial activities, including against Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Ulusoy et al., 2002).

Direct Arylation in Organic Synthesis

The compound is also explored in organic synthesis, particularly in the palladium-catalyzed direct arylation of thiazoles with aryl bromides. This process is pivotal in creating complex organic molecules for various applications (Yokooji et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities . The compound’s targets could be various proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the function of certain proteins or enzymes, disrupting the normal functioning of cells.

Biochemical Pathways

Given its potential antimicrobial and anticancer activities , it may affect pathways related to cell division, growth, and survival. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Pharmacokinetics

A study on similar compounds has shown promising adme properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.

Result of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities . This suggests that the compound may have the ability to kill or inhibit the growth of microbes and cancer cells.

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRRTAIYVFVIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2929129.png)

![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)

![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)

![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)